molecular formula C9H16ClNO2 B2401147 2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride CAS No. 2228576-04-1

2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride

Cat. No.: B2401147
CAS No.: 2228576-04-1
M. Wt: 205.68
InChI Key: PWRICXZXPCPMJT-UHFFFAOYSA-N
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Description

The compound “2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride” is likely to be a derivative of azaspiro compounds, which are characterized by a nitrogen atom incorporated into a spirocyclic structure . The presence of an acetic acid functional group suggests that it might have acidic properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a spirocyclic structure with a nitrogen atom, an acetic acid functional group, and a hydrochloride salt form. The InChI code provided in the search results can be used to generate a 2D structure .


Physical and Chemical Properties Analysis

Based on the search results, this compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of various derivatives, like 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones. These are created through reactions involving epoxide ring opening and cyclization processes (Mandzhulo et al., 2016).
  • It is involved in producing compounds with potential cytotoxic effects. For instance, derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing potential in cancer research (Turk-Erbul et al., 2021).

Pharmacological Research

  • In pharmacological studies, derivatives of this compound have been synthesized and evaluated as α7 nicotinic acetylcholine receptor (nAChR) partial agonists. These agonists are important for improving cognition in preclinical rodent models, suggesting their potential in neurological research (Hill et al., 2017).
  • The compound serves as a base for the synthesis of biologically active compounds. For example, gabapentin-based derivatives have been synthesized, which can have implications in neurological disorders (Poor et al., 2018).

Application in Drug Discovery

  • It is utilized in the diversity-oriented synthesis of azaspirocycles, which are valuable scaffolds in drug discovery. These compounds can lead to the development of novel pharmaceuticals (Wipf et al., 2004).

Biological and Antiviral Evaluations

  • Some derivatives have shown antiviral activities, indicating their potential in developing antiviral drugs. For instance, spirothiazolidinone derivatives have demonstrated activity against influenza and coronavirus strains (Apaydın et al., 2020).

Novel Synthons in Peptide Synthesis

  • Derivatives of this compound have been used in synthesizing novel classes of dipeptide synthons, contributing to advancements in peptide synthesis (Suter et al., 2000).

Antibacterial Research

  • Compounds synthesized from this chemical have been explored for their antibacterial properties. For instance, novel quinolines derived from it have shown potent activity against respiratory pathogens (Odagiri et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-azaspiro[2.5]octan-7-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)5-7-1-4-10-9(6-7)2-3-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRICXZXPCPMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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